3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole
Description
3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 3 with a cyclopropyl group and at position 5 with a stereochemically defined (2S,4R)-4-methoxypyrrolidin-2-yl moiety. The compound’s molecular framework combines rigidity (cyclopropyl) with chiral complexity (pyrrolidine), making it structurally distinct among triazole derivatives. Its stereochemistry and substituent arrangement are critical for interactions with biological targets, influencing pharmacokinetics and binding affinity .
Properties
Molecular Formula |
C10H16N4O |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H16N4O/c1-15-7-4-8(11-5-7)10-12-9(13-14-10)6-2-3-6/h6-8,11H,2-5H2,1H3,(H,12,13,14)/t7-,8+/m1/s1 |
InChI Key |
MEJMFLDMERFNEI-SFYZADRCSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)C2=NC(=NN2)C3CC3 |
Canonical SMILES |
COC1CC(NC1)C2=NC(=NN2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Experimental Data and Reaction Conditions
| Step | Reactants | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1. Cyclization to form 1,2,4-triazole core | Hydrazide + Formic acid or amidine derivatives | Heating under reflux | Moderate to good yield | Classical cyclization methods (Einhorn–Brunner, Pellizzari) |
| 2. Introduction of cyclopropyl substituent | Triazole intermediate + cyclopropyl halide | Base (e.g., triethylamine), solvent (e.g., DMF), 80–130°C | Moderate yield | Nucleophilic substitution or cross-coupling |
| 3. Coupling with (2S,4R)-4-methoxypyrrolidine | Halogenated triazole + chiral pyrrolidine | Sealed tube, 3 hours, 130°C, triethylamine base | 50–80% yield | Preservation of stereochemistry critical |
| 4. Purification | Silica gel chromatography | Eluent: 95/5 EtOAc/MeOH | Pure product obtained | Confirmed by LC/MS and NMR |
Note: Specific yields and reaction times may vary depending on exact reagents and scale.
Analytical Characterization
- LC/MS: Electrospray ionization positive mode shows molecular ion peaks consistent with the expected molecular weight (m/z ~208 for the free base).
- NMR Spectroscopy:
- ^1H NMR shows characteristic signals for cyclopropyl protons (multiplets around 0.5–1.5 ppm), methoxypyrrolidine protons (multiplets and singlets for methoxy group around 3.3–3.8 ppm), and triazole ring protons.
- ^13C NMR confirms the presence of cyclopropyl carbons, methoxy carbon, and triazole carbons.
- Chirality: Optical rotation measurements and chiral HPLC can confirm the stereochemical integrity of the (2S,4R)-methoxypyrrolidine substituent.
Summary and Research Findings
- The preparation of 3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole involves multi-step synthesis starting from readily available cyclopropylamine and chiral methoxypyrrolidine derivatives.
- The key synthetic challenges include efficient cyclization to form the triazole ring and selective functionalization at the 3- and 5-positions.
- Reaction conditions such as temperature (around 130°C), sealed tube reactions, and use of bases like triethylamine are critical for good yields.
- Purification by silica gel chromatography with ethyl acetate/methanol mixtures is effective for isolating the pure compound.
- The compound’s structure and stereochemistry are confirmed by LC/MS and NMR spectroscopy.
This synthetic approach is consistent with methods used for similar triazole derivatives in pharmaceutical research, where the combination of heterocyclic ring formation and chiral substituent attachment is a common strategy.
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,4-triazole ring serves as the primary reactive site due to its electron-rich nitrogen atoms and conjugated π-system. Key reactions include:
a. Alkylation and Acylation
The NH group in the triazole ring undergoes alkylation or acylation under basic conditions. For example:
Alkyl halides (R-X) or acyl chlorides (R-COCl) are commonly used reagents .
b. Nucleophilic Substitution
Electrophilic attack at the C-3 or C-5 positions is facilitated by the electron-withdrawing cyclopropyl group. Halogenation or nitration may occur under acidic conditions .
c. Coordination Chemistry
The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu, Zn), forming complexes with potential catalytic or biological applications .
Cyclopropyl Group Reactivity
The cyclopropyl substituent undergoes strain-driven reactions:
Pyrrolidine Moieties Reactivity
The (2S,4R)-4-methoxypyrrolidine group participates in stereospecific reactions:
a. Demethylation
The methoxy group (-OCH₃) can be cleaved using BBr₃ or HI to yield a hydroxyl group :
b. Oxidation
Controlled oxidation with KMnO₄ or RuO₄ converts pyrrolidine to pyrrolidinone, altering hydrogen-bonding capacity .
c. Stereochemical Modifications
Acid-catalyzed epimerization at C-4 may occur under harsh conditions, affecting biological activity .
Hydrochloride Salt-Specific Reactions
The hydrochloride form exhibits distinct behavior:
| Reaction | Conditions | Product |
|---|---|---|
| Neutralization | NaOH (aq) | Free base form |
| Ion Exchange | AgNO₃ (aq) | AgCl precipitate + nitrate salt |
Notes on Reactivity Trends
-
Steric Effects : The cyclopropyl group hinders electrophilic attack at adjacent triazole positions .
-
Stereochemical Stability : The (2S,4R) configuration resists racemization under mild conditions but may epimerize in strong acids/bases .
-
Solvent Sensitivity : Polar aprotic solvents (e.g., DMSO) enhance triazole nucleophilicity .
Scientific Research Applications
3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
a. 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole
- Key Difference : Methyl group at position 3 vs. cyclopropyl.
- Impact : The cyclopropyl group enhances metabolic stability due to resistance to oxidative degradation compared to the methyl analogue. However, the methyl variant exhibits higher solubility in polar solvents, influencing bioavailability .
- Applications : Both compounds show promise in pharmaceuticals, but the cyclopropyl derivative’s rigidity may improve target selectivity in enzyme inhibition (e.g., COX-2) .
b. 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
- Key Difference : Pyrazole-thiol substituent vs. pyrrolidine-methoxy.
- Impact: The pyrrolidine-methoxy group in the target compound provides chiral centers for enantioselective interactions, absent in pyrazole-thiol derivatives.
c. 5-Aryl-1H-1,2,4-triazoles (COX-2 Inhibitors)
- Key Difference : Aryl groups (e.g., 4-methylsulfonylphenyl) at position 5 vs. pyrrolidine.
- Impact : Aryl-substituted triazoles demonstrate potent COX-2 inhibition (IC₅₀ < 50 nM), while the pyrrolidine-methoxy substituent may reduce off-target effects due to reduced lipophilicity. The cyclopropyl group further lowers hepatotoxicity risks compared to trifluoromethyl substituents .
Physicochemical and Pharmacokinetic Properties
- Key Observations: The target compound’s cyclopropyl group reduces logP compared to trifluoromethyl or methylsulfonyl analogues, improving membrane permeability without excessive hydrophobicity. The (2S,4R)-pyrrolidine configuration enhances metabolic stability over non-chiral substituents .
Biological Activity
3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole (CAS Number: 1909287-79-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 208.26 g/mol. It exists in the form of a dihydrochloride salt, which enhances its solubility in biological media. The structure of the compound includes a triazole ring, known for its diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₄O |
| Molecular Weight | 208.26 g/mol |
| CAS Number | 1909287-79-1 |
| Solubility | Soluble in water |
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds containing the triazole ring have shown effectiveness against various bacterial strains and fungi, suggesting that 3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole may have similar properties due to its structural characteristics .
Anticancer Activity
The biological activity of triazole derivatives extends to anticancer effects. In vitro studies have shown that certain triazoles can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. A specific investigation into related compounds indicated that modifications in the pyrrolidine moiety could enhance anticancer efficacy .
Neuroprotective Effects
Preliminary research suggests potential neuroprotective properties for this compound. Triazoles have been linked to modulation of neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could be crucial for its neuroprotective applications .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of pathogens. The results indicated that compounds similar to 3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Activity
In another investigation focused on the anticancer potential of triazoles, a derivative was synthesized and tested against human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating promising anticancer activity .
The proposed mechanisms by which 3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole exerts its biological effects include:
- Inhibition of Enzymatic Pathways : Triazoles often act by inhibiting key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways : They may influence signaling pathways related to apoptosis and cell cycle regulation.
- Antioxidant Activity : Some studies suggest that triazoles can scavenge free radicals, contributing to their protective effects against oxidative stress.
Q & A
Q. Stereochemical control :
- Chiral HPLC or enzymatic methods ensure enantiomeric purity of the pyrrolidine moiety.
- X-ray crystallography confirms absolute configuration (e.g., reference to PDB ligand 3LD6 in docking studies) .
Basic: What analytical methods are recommended for structural characterization and purity assessment?
Answer:
A multi-technique approach is essential:
- 1H/13C-NMR : Assigns proton environments (e.g., cyclopropyl protons at δ 1.2–1.5 ppm) and stereochemistry .
- LC-MS : Confirms molecular ion peaks (e.g., [M+H]+ for C₁₄H₂₀N₄O: m/z 277.2) and detects impurities .
- Elemental analysis : Validates C/H/N/O ratios within ±0.4% theoretical values .
- HPLC-DAD/MS : Quantifies purity (>95% required for pharmacological assays) .
Advanced: How can molecular docking predict the biological targets of this compound, and what limitations exist?
Answer:
Methodology :
- Target selection : Prioritize enzymes with triazole-binding pockets (e.g., lanosterol 14α-demethylase (PDB:3LD6) or cyclooxygenase-2 (COX-2)) .
- Docking software : AutoDock Vina or Schrödinger Suite with force fields optimized for heterocycles.
- Validation : Compare binding scores to known inhibitors (e.g., fluconazole for 3LD6) .
Q. Limitations :
- False positives arise from rigid receptor models; MD simulations refine dynamic interactions.
- Solvent effects and protonation states (e.g., triazole tautomerism) are often oversimplified .
Advanced: How do researchers reconcile contradictions between in silico predictions and experimental bioassay results?
Answer:
Case study : If docking predicts strong COX-2 inhibition but assays show weak activity:
Re-evaluate docking parameters : Include explicit water molecules or adjust tautomeric states .
Experimental validation :
- Enzyme kinetics : Measure IC₅₀ values using recombinant COX-2 (e.g., ≥100 µM suggests poor binding).
- Cellular assays : Test in LPS-induced RAW264.7 macrophages for prostaglandin E₂ suppression .
ADME factors : Poor solubility or metabolic instability (e.g., CYP3A4-mediated oxidation) may explain discrepancies .
Table 1 : Example data reconciliation for COX-2 inhibition
| Method | Binding Energy (kcal/mol) | IC₅₀ (µM) |
|---|---|---|
| Molecular docking | -8.2 | — |
| Enzyme assay | — | >100 |
| Cellular assay | — | No effect |
Advanced: What strategies enhance the compound’s metabolic stability without compromising activity?
Answer:
Approaches :
- Pyrrolidine modification : Replace methoxy with trifluoromethoxy to reduce CYP2D6-mediated oxidation .
- Triazole bioisosteres : Substitute 1,2,4-triazole with 1,2,3-triazole to improve metabolic half-life (t₁/₂ > 2 hrs in liver microsomes) .
- Prodrug design : Esterify cyclopropyl group for delayed hydrolysis in plasma .
Q. Validation :
- In vitro stability : Incubate with human liver microsomes (HLM) and measure remaining parent compound via LC-MS/MS .
Advanced: How does the stereochemistry of the pyrrolidine moiety influence target selectivity?
Answer:
The (2S,4R) configuration is critical for:
Q. Evidence :
- Enantiomer comparison : (2R,4S) analogs show 10-fold lower activity against 3LD6 .
- X-ray co-crystallography : Confirms key interactions in the enzyme active site (PDB:3LD6) .
Advanced: What in vitro models best predict in vivo efficacy for antifungal applications?
Answer:
Tiered testing :
Primary screening : MIC assays against Candida albicans (CLSI M27 protocol) .
Mechanistic studies : Ergosterol quantification via HPLC to confirm lanosterol demethylase inhibition .
Biofilm models : Use Calgary biofilm devices to assess resistance development .
Table 2 : Antifungal activity against clinical isolates
| Strain | MIC (µg/mL) | Ergosterol Reduction (%) |
|---|---|---|
| C. albicans ATCC 90028 | 2.5 | 78 |
| C. glabrata NIH 356 | 10 | 42 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
